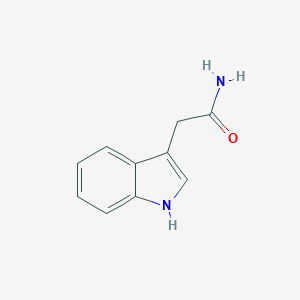
(S)-Norfenfluramine
Vue d'ensemble
Description
(S)-Norfenfluramine is a metabolite of the amphetamine analog fenfluramine, which was previously prescribed as an appetite suppressant. The stereoisomers of fenfluramine, including (S)-norfenfluramine, are known to interact with serotonin (5-HT) transporters to release 5-HT from neurons. This interaction is significant in understanding the anorectic properties of the drug and its metabolites .
Synthesis Analysis
The synthesis of (S)-norfenfluramine occurs through the N-deethylation of fenfluramine. This metabolic process results in the formation of both (+)- and (-)-norfenfluramine isomers. The (+)-isomer, in particular, has been shown to be a potent substrate for norepinephrine transporters, which suggests that it contributes to the synaptic release of monoamines such as 5-HT, norepinephrine (NE), and dopamine (DA) .
Molecular Structure Analysis
The molecular structure of (S)-norfenfluramine is closely related to that of its parent compound, fenfluramine. The removal of an ethyl group during metabolism results in the formation of the norfenfluramine isomers. The stereochemistry of these isomers plays a crucial role in their interaction with monoamine transporters and their subsequent effects on neurotransmitter release .
Chemical Reactions Analysis
(S)-Norfenfluramine has been shown to induce the release of 5-HT and DA from neurons. The release mechanism is complex and involves different pools of neurotransmitters, with (S)-norfenfluramine acting primarily on the cytoplasmic pool. It is also capable of inducing a Ca2+-dependent vesicular release of neurotransmitters, which is a characteristic shared with some amphetamine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-norfenfluramine contribute to its biological activity. It is a potent substrate for 5-HT transporters and can release [3H]5-HT from synaptosomes. The compound's effects on NE and DA release are mediated at least partly via NE transporters. The release of [3H]5-HT induced by (S)-norfenfluramine is partly Ca2+-dependent, and it is also inhibited by Cd2+, which suggests the involvement of voltage-dependent Ca2+ channels in the release mechanism .
Applications De Recherche Scientifique
Interaction with Serotonin Receptors
(S)-Norfenfluramine has been studied for its interaction with serotonin receptors. It exhibits high affinity for 5-HT(2B) and 5-HT(2C) receptors, which is notable due to the role of these receptors in various physiological processes. For instance, norfenfluramine's interaction with 5-HT(2B) receptors has been linked to valvular heart disease and myofibroblast proliferation, as found in studies on heart valves in humans and pigs (Fitzgerald et al., 2000). Additionally, the serotonergic action of norfenfluramine has been demonstrated in human tissue, such as platelets, suggesting its broader implications in serotonergic signaling (Jagroop & Mikhailidis, 2000).
Vasoactivity and Blood Pressure
Another area of research is the vasoactive properties of norfenfluramine. It has been shown to contract arterial smooth muscle and potentially increase blood pressure. This action is primarily mediated through the 5-HT(2A) receptor, as demonstrated in various arterial studies (Ni et al., 2004), (Ni et al., 2007).
Interaction with Monoamine Transporters
Research has also been conducted on norfenfluramine's interaction with monoamine transporters. It has been identified as a potent substrate for norepinephrine transporters, indicating its potential involvement in neurotransmitter modulation within the central nervous system (Rothman et al., 2003).
Role in Appetite Suppression and Obesity Treatment
Norfenfluramine has been investigated for its role in appetite suppression and potential use in obesity treatment. Its agonist activity at serotonin 5-HT(2C) receptors has been linked to the anti-obesity properties observed with fenfluramine, suggesting its therapeutic potential in this area (Miller, 2005).
Neurotoxicity and Neurochemical Effects
Studies have explored the neurotoxicity of norfenfluramine, particularly its effects on serotonin neurons. For instance, the stereoisomers of fenfluramine and norfenfluramine have been compared for their potential to cause serotonin neurotoxicity, revealing differences in potency and impact on serotonergic markers (Johnson & Nichols, 1990).
Effect on Glucose Uptake and Lipogenesis
There is research into norfenfluramine's effect on glucose uptake and lipogenesis, particularly in relation to its potential anti-obesity effects. Studies have investigated its impact on glucose uptake in human skeletal muscle, offering insights into its metabolic effects (Kirby, 1974).
Propriétés
IUPAC Name |
(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHFBKZUPLWBD-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Norfenfluramine | |
CAS RN |
19036-73-8 | |
| Record name | (+)-Norfenfluramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19036-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfenfluramine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-α-methyl-m-(trifluoromethyl)phenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORFENFLURAMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLX07A6ZIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (S)-Norfenfluramine interact with its target and what are the downstream effects?
A1: (S)-Norfenfluramine primarily acts as an agonist at serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes [, , ]. By binding to these receptors, it initiates a cascade of intracellular signaling events. For instance, activation of 5-HT2B receptors on cardiac valve interstitial cells leads to mitogenic responses, implicated in the valvulopathic effects observed with fenfluramine, the parent compound of SNF []. Conversely, activation of 5-HT2C receptors is linked to appetite suppression [, ].
Q2: What are the structural features that differentiate (S)-Norfenfluramine's activity at different serotonin receptors?
A2: The presence of the α-methyl group in the S configuration is crucial for (S)-Norfenfluramine's interaction with the 5-HT2B receptor []. Specifically, this methyl group forms stabilizing van der Waals interactions with the amino acid Valine 2.53 (Val2.53) within the receptor binding pocket []. Interestingly, this interaction is less critical for binding to 5-HT2C and 5-HT2A receptors, explaining the subtype selectivity [].
Q3: How does modifying the structure of (S)-Norfenfluramine impact its activity and selectivity?
A3: Structure-activity relationship (SAR) studies have revealed key insights into the pharmacological properties of (S)-Norfenfluramine []. For example, removing the α-methyl group, resulting in (R)-Norfenfluramine or α-desmethyl-Norfenfluramine, significantly reduces affinity for the 5-HT2B receptor while leaving 5-HT2C/2A binding largely unaffected []. This highlights the importance of the α-methyl group for 5-HT2B selectivity. Conversely, substituting the α-methyl with an ethyl group dramatically decreases affinity for all three subtypes (5-HT2A, 5-HT2B, and 5-HT2C) [].
Q4: What are the known toxicological concerns associated with (S)-Norfenfluramine?
A4: (S)-Norfenfluramine, as the active metabolite of fenfluramine, has been implicated in the development of valvular heart disease (VHD) [, , ]. This severe adverse effect led to the withdrawal of fenfluramine from the market. The 5-HT2B receptor agonism exhibited by (S)-Norfenfluramine on cardiac valves is considered the primary mechanism behind this valvulopathy [, , ].
Q5: Are there computational models available to study (S)-Norfenfluramine binding?
A5: Yes, molecular modeling techniques, such as ligand docking simulations, have been employed to understand how (S)-Norfenfluramine interacts with its target receptors [, ]. These simulations provide valuable insights into the binding pose of the compound within the receptor's binding pocket and can help rationalize observed SAR trends []. For instance, docking studies have corroborated the importance of the α-methyl group for interacting with Val2.53 in the 5-HT2B receptor [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




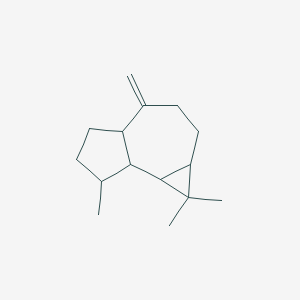
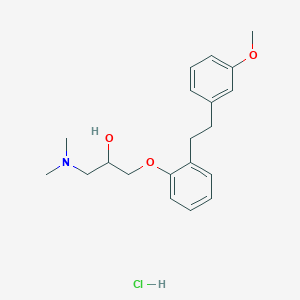

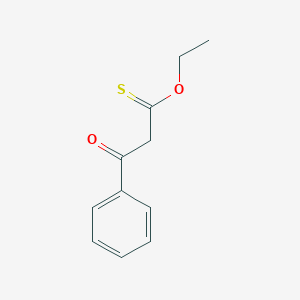
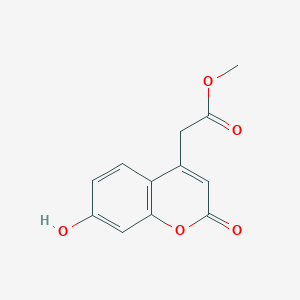
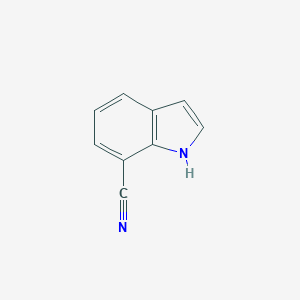
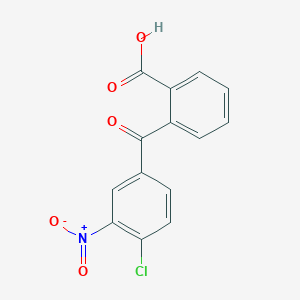
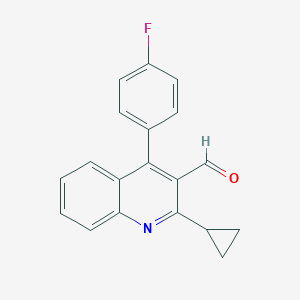
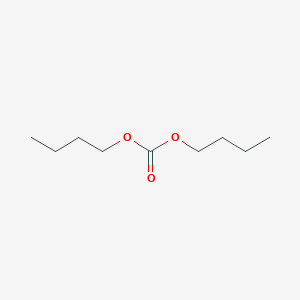
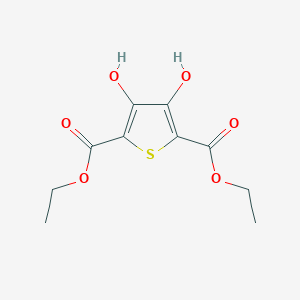
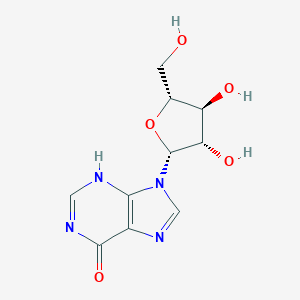
![4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B105758.png)
